Fumaric Acid Monoethyl-d5 Ester
Description
Molecular Formula and Isotopic Composition Analysis
The molecular formula of this compound has been reported with variations across different commercial sources, indicating potential differences in deuterium labeling patterns or analytical methodologies. Multiple authoritative sources report the molecular formula as C₆H₃D₅O₄, with molecular weights ranging from 135.13 to 149.16 atomic mass units. The International Union of Pure and Applied Chemistry name for this compound is documented as (E)-4-(Ethoxy-d5)-4-oxobut-2-enoic acid, clearly indicating the deuterium substitution pattern within the ethoxy group.
The isotopic composition analysis reveals that deuterium incorporation occurs specifically within the ethyl ester moiety, with five deuterium atoms replacing hydrogen atoms. This labeling pattern is consistent with the synthesis methodology where deuterated ethanol or deuterated ethyl halides serve as the esterification reagents. The isotopic enrichment is typically maintained above 95 percent, ensuring reliable analytical performance in mass spectrometry applications. Commercial preparations demonstrate consistent isotopic purity, with suppliers reporting isotopic enrichment values exceeding 95 percent for both deuterium content and overall chemical purity as determined by high-performance liquid chromatography.
Table 1: Molecular Characteristics of this compound from Commercial Sources
The discrepancy in reported molecular weights suggests potential variations in analytical methods or labeling patterns among suppliers. The lower molecular weight of 135.13 reported by Sussex Research may indicate a different deuterium incorporation pattern, possibly involving fewer deuterium atoms or alternative labeling positions. Conversely, the higher molecular weight of 149.16 reported by multiple sources aligns with complete deuterium substitution in the ethyl group, accounting for the mass difference between hydrogen and deuterium atoms.
Stereochemical Configuration and cis-trans Isomerization Dynamics
This compound maintains the characteristic trans-configuration of fumarate derivatives, with the carboxylic acid and ethyl ester functional groups positioned on opposite sides of the carbon-carbon double bond. This trans-configuration represents the thermodynamically more stable isomer compared to the corresponding maleate (cis) form. The stereochemical designation (E) in the International Union of Pure and Applied Chemistry nomenclature confirms this trans-arrangement, following the Cahn-Ingold-Prelog priority rules.
Isomerization studies involving related fumarate-maleate systems provide insight into the stereochemical behavior of this compound. Research on diethyl fumarate and diethyl maleate has demonstrated that thermal isomerization from the cis-maleate to trans-fumarate configuration occurs readily under appropriate conditions. The monomer-isomerization radical polymerization mechanism has been extensively studied, showing that maleate esters can isomerize to fumarate forms in the presence of suitable catalysts such as morpholine, with apparent activation energies calculated at 24.7 kilojoules per mole for the isomerization process.
The stereochemical stability of the trans-configuration in fumaric acid derivatives has been attributed to reduced steric hindrance compared to the cis-isomer. Experimental evidence indicates that the trans-isomer exhibits higher melting points and different solubility characteristics compared to the corresponding cis-isomer, consistent with the more symmetrical and stable molecular arrangement. These properties extend to the deuterated analog, where the isotope effect may influence the precise thermodynamic parameters while maintaining the fundamental stereochemical preferences.
Recent investigations utilizing advanced photochemical methods have demonstrated controlled isomerization of fumarate derivatives under specific conditions. Studies employing thioxanthone as a photocatalyst have shown efficient conversion of fumarate esters to their corresponding maleate forms, achieving selectivity ratios of 97:3 in favor of the cis-isomer within five minutes of irradiation. These findings suggest that while the trans-configuration represents the thermodynamic minimum, kinetic control through photochemical activation can favor the formation of cis-isomers under appropriate conditions.
Comparative Structural Analysis with Non-deuterated Fumarate Esters
Comparative analysis between this compound and its non-deuterated counterpart reveals subtle but significant differences in physical and spectroscopic properties while maintaining identical chemical reactivity patterns. The non-deuterated fumaric acid monoethyl ester possesses the molecular formula C₆H₈O₄ with a molecular weight of 144.13 atomic mass units and bears CAS registry number 2459-05-4. The compound exhibits crystalline powder morphology with coloration ranging from almost white to beige, demonstrating similar visual characteristics to its deuterated analog.
Physical property comparisons indicate that the non-deuterated ester displays a melting point range of 66-68 degrees Celsius and a boiling point of 147 degrees Celsius at 16 millimeters of mercury pressure. The refractive index is reported as 1.4500, with a predicted acid dissociation constant of 3.45. Storage requirements specify refrigeration conditions for both compounds, indicating similar stability profiles under controlled conditions.
Table 2: Physical Property Comparison of Deuterated and Non-deuterated Fumaric Acid Monoethyl Esters
*Note: Source reports C₆H₈O₄ but this appears to be an error for the deuterated compound
The deuterated analog exhibits a slightly elevated melting point range of 69-71 degrees Celsius, representing a characteristic isotope effect where deuterium substitution typically results in stronger intermolecular interactions and higher phase transition temperatures. Solubility profiles demonstrate differences between the compounds, with the non-deuterated ester showing water solubility while the deuterated version exhibits limited solubility in chloroform and methanol. These solubility differences may reflect altered hydrogen bonding patterns resulting from deuterium incorporation.
Spectroscopic analysis reveals that deuterium substitution significantly impacts nuclear magnetic resonance and infrared spectroscopic signatures while preserving the fundamental molecular structure. The deuterated compound serves as an ideal internal standard in analytical applications because it exhibits nearly identical chemical behavior to the parent compound while providing distinct mass spectral characteristics for quantitative analysis. This property makes this compound particularly valuable in pharmacokinetic studies where accurate quantification of fumarate derivatives is essential for therapeutic drug monitoring and metabolic research applications.
Properties
CAS No. |
1266398-64-4 |
|---|---|
Molecular Formula |
C₆H₃D₅O₄ |
Molecular Weight |
149.16 |
Synonyms |
(2E)-2-Butenedioic Acid 1-Ethyl-d5 Ester; (2E)-2-Butenedioic Acid Monoethyl-d5 Ester; Fumaric Acid-d5 Ethyl Ester; (E)-4-(Ethoxy-d5)-4-oxo-2-butenoic Acid; Ethyl-d5 Hydrogen Fumarate; Monoethyl-d5 Fumarate; Monoethyl-d5 Fumerate; Monoethyl-d5 trans-2 |
Origin of Product |
United States |
Preparation Methods
Partial Esterification of Fumaric Acid with Ethyl-d5 Alcohol
The partial esterification of fumaric acid with deuterated ethanol (ethyl-d5 alcohol) represents a direct but challenging route. Traditional methods involve reacting fumaric acid with alcohols under acidic or thermal conditions, but achieving monoesterification without diester formation requires precise stoichiometric control.
Patents and highlight the use of maleic anhydride as a starting material instead of fumaric acid due to its higher reactivity. For deuterated derivatives, maleic anhydride reacts with ethyl-d5 alcohol in a solvent such as technical alkyl-aromatic mixtures at 160–220°C. A cis-trans catalyst like iodine (0.5–2 wt%) accelerates the isomerization of maleate intermediates to fumarate products . The reaction is exothermic, necessitating dropwise addition of the alcohol to prevent runaway side reactions. Post-reaction, hot filtration removes unreacted solids, and recrystallization from acetonitrile or toluene yields the pure monoester .
Key Data:
-
Catalyst: Iodine (1–2 wt%)
-
Temperature: 160–220°C
-
Melting Point: 102–110°C (deuterated analogs may exhibit slight shifts)
Partial Hydrolysis of Fumaric Acid Diethyl-d5 Ester
Partial hydrolysis of the diethyl-d5 ester offers a route to the monoester, though this method is less favored due to competing side reactions. The diester is first synthesized via esterification of fumaric acid with excess ethyl-d5 alcohol, followed by controlled hydrolysis using aqueous bases or acids.
Patent notes that hydrolysis conditions must be meticulously optimized to avoid complete conversion to fumaric acid. For example, using 0.5 equivalents of sodium hydroxide in a water-ethanol mixture at 60°C selectively cleaves one ester group. However, yields are typically lower (~50–60%) compared to direct monoesterification .
Key Data:
Cis-Trans Isomerization of Maleic Acid Monoethyl-d5 Ester
Maleic acid monoethyl-d5 ester undergoes isomerization to its fumarate counterpart using sulfur or iodine catalysts. This method, detailed in patents and , involves heating the maleate ester with 0.5–2% sulfur at 180–220°C. The sulfur catalyzes the cis-to-trans rearrangement via radical intermediates, achieving conversions exceeding 90% within 1–2 hours .
For deuterated compounds, the reaction proceeds similarly, with isotopic effects minimally impacting kinetics. Post-reaction distillation or recrystallization isolates the fumarate ester. Patent reports a 95% yield for diethyl fumarate using this method, suggesting comparable efficiency for monoethyl-d5 derivatives .
Key Data:
Two-Step Esterification and Isomerization from Maleic Anhydride
The most industrially viable method, per patents and , combines esterification and isomerization in a single workflow. Maleic anhydride reacts with ethyl-d5 alcohol in a solvent-free melt at 160–200°C, forming maleic acid monoethyl-d5 ester. Iodine or sulfur is then introduced to isomerize the maleate to fumarate.
This approach avoids the isolation of intermediates, reducing processing time and costs. Patent demonstrates a 2-hour reaction time with 80% yield for non-deuterated analogs, while patent highlights the elimination of hydration steps required in traditional fumaric acid routes .
Key Data:
Comparative Analysis of Methods
| Method | Catalyst | Temperature Range | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Partial Esterification | Iodine | 160–220°C | 70–85% | Direct, single-step | Requires precise stoichiometry |
| Partial Hydrolysis | NaOH | 60°C | 50–60% | Simple reagents | Low yield, side reactions |
| Cis-Trans Isomerization | Sulfur | 200–220°C | 90–95% | High conversion | Requires maleate ester precursor |
| Two-Step Process | Iodine/Sulfur | 160–200°C | 80–85% | Scalable, avoids intermediates | Energy-intensive |
Chemical Reactions Analysis
Fumaric Acid Monoethyl-d5 Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include acids, bases, and various catalysts.
Scientific Research Applications
Fumaric Acid Monoethyl-d5 Ester has a wide range of scientific research applications:
Biology: It is used in metabolomics studies to trace metabolic pathways and understand biological processes.
Industry: It is used in the preparation of photo-crosslinkable macromers and tissue engineering scaffolds.
Mechanism of Action
The mechanism of action of fumaric acid esters, including Fumaric Acid Monoethyl-d5 Ester, involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a crucial role in cellular defense against oxidative stress. Fumaric acid esters disrupt the binding of Keap1 to Nrf2, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant response genes . Additionally, they modulate cytokine expression and inhibit keratinocyte proliferation .
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares key structural and chemical attributes of Fumaric Acid Monoethyl-d5 Ester with related fumaric acid esters and structurally similar compounds:
Key Observations :
- Deuterium Labeling: The deuterated ethyl group in this compound distinguishes it from non-labeled esters like MEF. This isotopic substitution increases molecular weight and reduces metabolic degradation, enhancing its utility in tracer studies .
- Alkyl Chain Variations : DMF (methyl ester) and MEF (ethyl ester) differ in lipophilicity, affecting bioavailability and therapeutic use. DRF, a DMF prodrug, mitigates GI side effects via slower hydrolysis .
Therapeutic Esters
- Dimethyl Fumarate (DMF): Mechanism: Immunomodulation via DNA hypermethylation of microRNA-21 in T cells, reducing CCR6+ T cell infiltration in MS . Clinical Use: Reduces relapse rates in relapsing-remitting MS (RRMS) by 53% compared to placebo .
- Diroximel Fumarate (DRF): Advantage: Improved GI tolerability over DMF due to slower hydrolysis to monomethyl fumarate (MMF) . Efficacy: Equivalent to DMF in reducing annualized relapse rates (ARR) in RRMS .
- Monoethyl Fumarate (MEF): Use: Investigated for psoriasis but less commonly used than DMF due to variable efficacy .
Analytical Use of Deuterated Ester
- This compound: Role: Serves as an internal standard in MS-based assays to quantify fumarate metabolites in biological matrices . Example: Used to study fumarate ester pharmacokinetics without interference from endogenous compounds .
Tables for Quick Reference
Table 1: Structural Comparison
| Compound | Alkyl Group | Isotopic Label | Primary Application |
|---|---|---|---|
| DMF | Methyl | None | MS Treatment |
| DRF | Modified | None | MS Treatment (Improved GI) |
| Monoethyl-d5 Ester | Ethyl | ²H (Deuterium) | Analytical Standard |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing Fumaric Acid Monoethyl-d5 Ester, and how do deuterium labeling strategies influence reaction kinetics?
- Methodological Answer : The synthesis of deuterated esters like this compound typically involves esterification of fumaric acid with deuterated ethanol (e.g., CH3CD2OD) under acid catalysis. Deuterium labeling introduces isotopic effects, such as reduced reaction rates due to the higher bond strength of C-D compared to C-H. Researchers must optimize reaction conditions (e.g., temperature, catalyst loading) to account for these effects. For example, prolonged reaction times or elevated temperatures may be required to achieve comparable yields to non-deuterated analogs .
Q. How can researchers verify the structural integrity and isotopic purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) is critical for confirming the position and extent of deuterium substitution. Mass spectrometry (MS) with high-resolution capabilities (e.g., ESI-TOF) quantifies isotopic enrichment by analyzing the mass-to-charge ratio (m/z) of the molecular ion. For example, the molecular ion peak for this compound (C6H3D5O4) should appear at m/z ≈ 149.156, with a characteristic isotopic pattern distinguishing it from non-deuterated analogs .
Q. What storage conditions are optimal for maintaining the stability of this compound in laboratory settings?
- Methodological Answer : The compound should be stored at 2–8°C in inert, airtight containers to prevent hydrolysis or isotopic exchange. Stability studies should include periodic analysis via HPLC or GC-MS to monitor degradation products, such as free fumaric acid or non-deuterated esters, which may arise due to moisture or thermal exposure .
Advanced Research Questions
Q. How does the deuterium isotope effect influence the reactivity of this compound in enzyme-catalyzed reactions?
- Methodological Answer : Deuterium labeling can alter enzymatic activity due to kinetic isotope effects (KIEs). For instance, in studies of esterase or lipase activity, the cleavage rate of the deuterated ester bond may be slower compared to the non-deuterated analog. Researchers should conduct comparative kinetic assays using both deuterated and non-deuterated substrates, measuring parameters like kcat and Km to quantify isotope-induced changes in enzyme efficiency .
Q. What experimental strategies are recommended for studying the metabolic fate of this compound in biological systems?
- Methodological Answer : Use stable isotope tracing coupled with LC-MS/MS to track the incorporation of deuterium into downstream metabolites. For example, in cell culture or animal models, deuterated esters can serve as tracers for fumarate metabolism. Sample preparation should include quenching metabolic activity rapidly (e.g., liquid nitrogen snap-freezing) and extracting metabolites with deuterated solvents to minimize isotopic dilution .
Q. How can this compound be utilized as an internal standard in quantitative lipidomics or metabolomics studies?
- Methodological Answer : The deuterated ester is ideal for normalizing data in GC-MS or LC-MS workflows. Prepare a calibration curve using known concentrations of the deuterated compound spiked into biological matrices (e.g., plasma, tissue homogenates). Correct for matrix effects by comparing the signal intensity of the deuterated standard to endogenous non-deuterated analogs. This approach improves quantification accuracy in complex samples .
Q. What are the challenges in analyzing this compound in environmental samples, and how can they be mitigated?
- Methodological Answer : Environmental matrices (e.g., water, soil) often contain interfering compounds like humic acids or metal ions that complicate detection. Solid-phase extraction (SPE) with C18 cartridges can pre-concentrate the analyte while removing interferents. Deuterated recovery standards should be added during extraction to correct for losses. Analytical methods like UPLC-QTOF-MS with isotopic pattern filtering enhance specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
